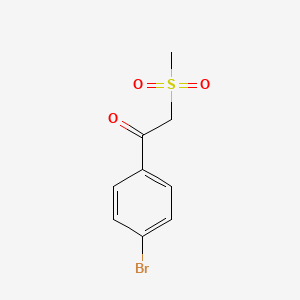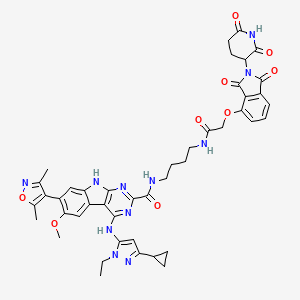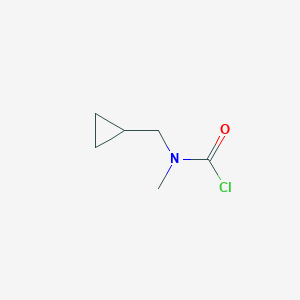
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(cyclopropylmethyl)-N-methylcarbamoyl chloride” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of cyclopropyl groups often involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis
Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals .Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .科学的研究の応用
Synthesis of Fluoroquinolones
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride: is utilized in the synthesis of fluoroquinolones, a class of antibacterial agents. The introduction of cyclopropylmethyl groups at the N-1 position of fluoroquinolones has been shown to enhance their antibacterial activity . These compounds are effective against a wide range of bacterial infections and are particularly valuable due to their unique mechanism of action, which differs from other antibiotics.
Nucleophilic Substitution Reactions
The compound plays a role in nucleophilic substitution reactions (S_N2). The cyclopropyl group affects the reactivity of the molecule, making it a subject of study in organic chemistry to understand the influence of ring size on reaction rates . This knowledge is crucial for designing more efficient synthetic routes in pharmaceutical chemistry.
Development of Chiral Molecules
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride: can be used in the preparation of chiral, enantioenriched molecules. These molecules are important in the creation of drugs that require specific stereochemistry to be effective . The ability to create densely substituted cyclopropylamines is valuable for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Antibacterial Activity Enhancement
The structural modification of antibacterial compounds by incorporating the cyclopropylmethyl group can lead to a significant improvement in their antimicrobial properties. This is due to the increased penetration ability through cell membranes and the inhibition of bacterial DNA-gyrase, which is essential for bacterial reproduction .
Metal Complex Formation
Research has indicated that fluoroquinolones, including those synthesized with N-(cyclopropylmethyl)-N-methylcarbamoyl chloride , can form complexes with metals. These complexes have potential applications in the treatment of infections and are also of interest for their unique chemical properties .
Study of Reaction Mechanisms
The compound is also used in the study of reaction mechanisms in organic chemistry. Its reactivity provides insights into the behavior of cycloalkyl groups in various chemical reactions, which is fundamental for advancing the field of synthetic chemistry .
特性
IUPAC Name |
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-8(6(7)9)4-5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELYHWSOZMKUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride | |
CAS RN |
1383546-46-0 |
Source


|
| Record name | N-(cyclopropylmethyl)-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)
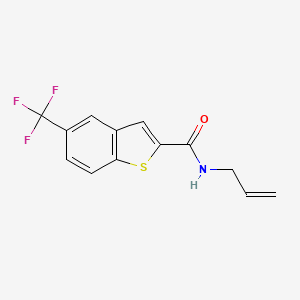
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
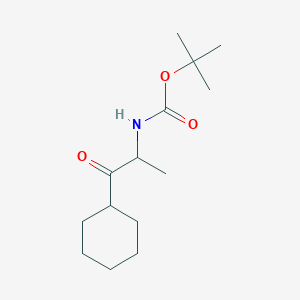
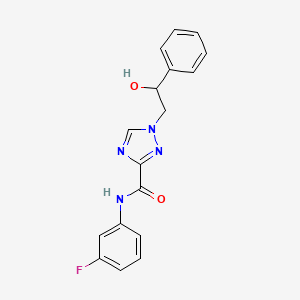
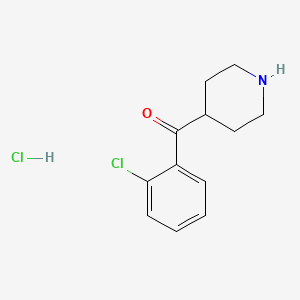
![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
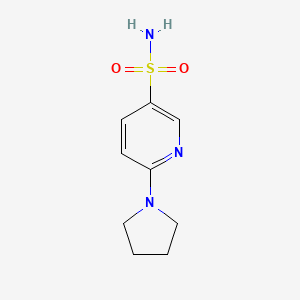
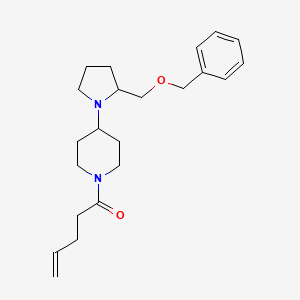
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
